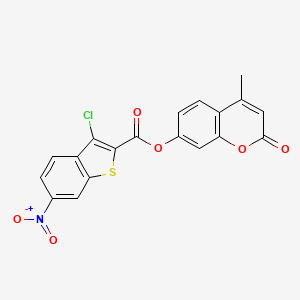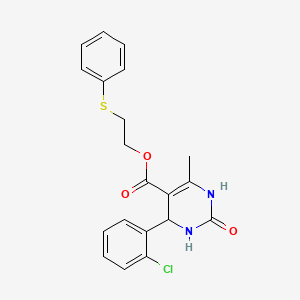
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate, also known as CBNB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate as a research tool is its specificity for cancer cells, which allows for targeted therapy and reduced side effects compared to traditional chemotherapy drugs. However, a limitation of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate. One area of interest is the development of more effective formulations of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate and its potential therapeutic applications in other diseases beyond cancer. Finally, research on the combination of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate with other drugs or therapies may provide new avenues for improving cancer treatment.
Synthesis Methods
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 7-hydroxy-4-methylcoumarin with 3-chloro-6-nitrobenzothiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acetic anhydride to yield 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been studied for its potential therapeutic applications, particularly as an anticancer agent. Studies have shown that 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO6S/c1-9-6-16(22)27-14-8-11(3-5-12(9)14)26-19(23)18-17(20)13-4-2-10(21(24)25)7-15(13)28-18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRIUQHDRXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5060902.png)

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)
![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)

![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
